Acranil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409931. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1684-42-0 |

|---|---|

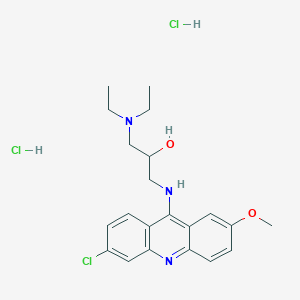

Formule moléculaire |

C21H27Cl2N3O2 |

Poids moléculaire |

424.4 g/mol |

Nom IUPAC |

1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C21H26ClN3O2.ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);1H |

Clé InChI |

SSDTVXNTGXKATD-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl |

SMILES canonique |

CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl |

Autres numéros CAS |

1684-42-0 |

Numéros CAS associés |

522-20-3 (Parent) |

Synonymes |

acranil acranil dihydrochloride chlormetacrine |

Origine du produit |

United States |

Historical Context and Early Academic Investigations of Acranil

Emergence within the Scientific Landscape of Acridine Derivatives

Acridine derivatives represent a class of nitrogen-containing heterocycles with a long history in medicinal chemistry, dating back to the nineteenth century when they were used as dyes and pigments. uni.lunih.gov The unique semi-planar heterocyclic structure of acridines facilitates interactions with various biomolecular targets, leading to a broad spectrum of biological activities. uni.lu These activities include anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, and antiviral properties. uni.luwikipedia.org

Acranil emerged within this context of exploring the therapeutic potential of acridine derivatives. Its chemical structure features a tricyclic acridine nucleus with specific substituents, including a chloro group at the 6-position, a methoxy group at the 2-position, and an amino-linked diethylaminopropanol side chain. This structural arrangement places this compound among a class of compounds characterized by a tricyclic ring system with dialkylaminoalkyl side chains. The development of this compound followed research into these derivatives, which had already shown promise as chemotherapeutic drugs for conditions like malaria and lambliasis. nih.gov

Pioneering Studies on this compound's Capacity for Interferon-Like Substance Induction

Early studies on this compound focused on its structural similarities to other antiviral agents and specifically investigated its potential to induce interferon-like responses. This research was part of a larger scientific effort during the 1970s aimed at identifying small-molecule inducers of interferon, which were considered promising candidates for antiviral therapy.

Detailed investigations into this compound's interferon-inducing capacity demonstrated that its administration resulted in detectable levels of interferon-like substances in the serum of treated mice. These studies revealed several key characteristics of this induced substance:

The levels of the interferon-like substance varied depending on the specific mouse strain used.

The induced factor demonstrated stability when exposed to pH 2.

The kinetics of induction followed a specific time course, with peak levels typically occurring several hours after administration.

Studies indicated that this compound, similar to other acridine derivatives, could initiate an antiviral state in cells by triggering the production of these interferon-like factors. This mechanism suggested that this compound's antiviral activity was primarily indirect, mediated through the host's immune system rather than direct interaction with viral particles.

Comparative Historical Analyses of this compound with Analogous Immunomodulators

This compound was historically compared with other compounds possessing structural similarities, particularly those with a tricyclic ring system and dialkylaminoalkyl side chains, to evaluate their relative antiviral activities and interferon-inducing capacities. Among these analogous compounds were quinacrine, another acridine derivative, and tilorone, a fluorenone derivative recognized as a potent interferon inducer.

Comparative studies conducted in vivo, often using vaccinia virus infection in mouse models, screened these compounds for their antiviral effectiveness. These studies found that both this compound and quinacrine exhibited antiviral activity, with this compound demonstrating protective effects that were nearly as potent as those observed with tilorone, while quinacrine was less effective.

Furthermore, the capacity of these agents to induce interferon-like substances in the serum of treated mice was compared. When administered at equal weights, the concentration of the induced inhibitory factor in the serum was highest following exposure to tilorone, followed by this compound, and then quinacrine.

This comparative analysis provided valuable insights into the structure-activity relationships among these compounds. The higher activity of this compound compared to quinacrine, despite both being acridine derivatives, suggested that the specific chloro and methoxy substitutions in this compound contributed significantly to its enhanced biological activity and interferon induction capabilities. Similarly, the superior activity of tilorone compared to both acridine derivatives indicated that the fluorenone nucleus might confer additional advantages for antiviral activity and interferon induction.

Experimental research findings from in vivo studies further validated this compound's potential as an antiviral agent. In the vaccinia virus mouse tail lesion test, this compound demonstrated significant protective effects, leading to a reduction in the severity and number of tail lesions when administered prior to viral challenge. This protective effect was observed to be dose-dependent and most pronounced when this compound was administered at specific time points relative to the viral infection. These findings were crucial in establishing this compound's position among other interferon inducers in terms of comparative efficacy.

The following table summarizes key comparative findings from early studies on the interferon-inducing capacity and antiviral activity of this compound, Quinacrine, and Tilorone:

| Compound | Structural Class | Interferon Induction Capacity (Relative) | Antiviral Activity (Relative to Tilorone) |

| Tilorone | Fluorenone derivative | High (Highest) | High (Most effective) |

| This compound | Acridine derivative | Moderate (Less than Tilorone) | Moderate (Nearly as potent as Tilorone) |

| Quinacrine | Acridine derivative | Low (Less than this compound and Tilorone) | Low (Less effective than this compound) |

Based on early studies in mouse models using equal weights of drugs.

These early academic investigations into this compound's properties, particularly its ability to induce interferon-like substances and its comparative efficacy against certain viruses in animal models, were foundational to understanding its biological profile within the context of acridine chemistry and immunomodulation.

Mechanistic Elucidation of Acranil's Biological Activities in Experimental Systems

Elucidating Indirect Immunomodulatory Mechanisms

A significant aspect of Acranil's biological activity is its capacity to modulate the host immune system indirectly. This is largely attributed to its ability to induce the production of interferon-like substances. wikipedia.orguni.luuni.lu

Induction of Interferon-Like Substances: Cellular and Systemic Responses in Non-Human Models

Experimental studies in non-human models, specifically mice, have demonstrated that administration of this compound leads to the detection of interferon-like substances in the serum. wikipedia.orguni.luuni.luaaushi.info This indicates a systemic response triggered by the compound. Comparative studies evaluating the interferon-inducing capacity of several compounds with structural similarities, including this compound, tilorone, and quinacrine, have shown a hierarchical relationship. Based on administration of equal weights, tilorone demonstrated the highest capacity for inducing circulating interferon-like substance, followed by this compound, and then quinacrine. wikipedia.orguni.luuni.luaaushi.info

Research has also indicated that the levels of circulating interferon-like substance induced by this compound can vary depending on the mouse strain used, with lower levels observed in Balb/c mice compared to other strains. uni.luaaushi.info The interferon-like substance induced by this compound in serum has been characterized as being stable at pH 2. uni.luaaushi.info

The comparative interferon-inducing capacities in mice, based on equal administered weights, can be summarized as follows:

| Compound | Relative Interferon-Inducing Capacity (vs. Tilorone) |

| Tilorone | Highest |

| This compound | Intermediate (almost as potent as tilorone) |

| Quinacrine | Lower than this compound |

Characterization of Host Antiviral States Triggered by this compound in Experimental Settings

This compound, similar to other acridine derivatives, has been shown to initiate an antiviral state in cells by stimulating the production of interferon-like factors. wikipedia.org The establishment of an antiviral state within host cells is a crucial component of the innate immune response against viral infections. This state is typically mediated by the induction of interferon-stimulated genes (ISGs), the protein products of which can interfere with various stages of the viral replication cycle, thereby preventing or limiting viral spread. nih.gov Experimental settings utilizing non-human vertebrate models, such as mice, have been instrumental in characterizing this host antiviral response triggered by this compound. wikipedia.orguni.luuni.luaaushi.info

Antiviral Efficacy Studies in Non-Human Vertebrate Models

Experimental investigations in non-human vertebrate models have provided evidence of this compound's significant antiviral activity. wikipedia.org These studies have primarily been conducted in mice to evaluate the compound's protective effects against viral pathogens. wikipedia.orguni.luuni.luaaushi.info

In Vivo Investigations of this compound Against Specific Viral Pathogens (e.g., Vaccinia Virus)

In vivo studies have specifically investigated the efficacy of this compound against viral pathogens such as vaccinia virus. wikipedia.orguni.luuni.lu In the vaccinia virus mouse tail lesion test, this compound demonstrated notable protective effects. wikipedia.org Administration of this compound prior to viral challenge resulted in a reduction in both the severity and the number of tail lesions observed in infected mice, indicating substantial antiviral activity. wikipedia.org

Temporal and Quantitative Aspects of Antiviral Protection in Non-Human Biological Systems

The antiviral protection afforded by this compound in non-human biological systems, such as the mouse model of vaccinia virus infection, exhibits temporal and quantitative aspects. The protective effect was found to be dose-dependent, with more pronounced effects observed at certain concentrations. wikipedia.org Furthermore, the timing of this compound administration relative to viral infection influenced the level of protection. Studies indicated that the protective effects were most significant when this compound was administered at specific time points before viral challenge. wikipedia.org Investigations comparing this compound and quinacrine showed that both compounds were effective even when administered several days prior to infection, although the protective effects were somewhat diminished compared to administration closer to the time of infection. uni.lu

Molecular and Cellular Interactions Inferred from Acridine Core Structure

The biological activities of this compound are intrinsically linked to its chemical structure, which features a tricyclic acridine nucleus substituted with a chloro group, a methoxy group, and a diethylamino side chain. wikipedia.org The acridine core is a planar aromatic system known for its ability to interact with biological macromolecules. wikipedia.org

Acridine derivatives, in general, are recognized for their capacity to intercalate into double-stranded DNA. wikipedia.org This intercalation involves π-stacking interactions with DNA base pairs, leading to distortions in the DNA backbone and potential inhibition of essential enzymes like topoisomerases. wikipedia.org While DNA intercalation is a known property of the acridine scaffold and contributes to other biological activities of related compounds, such as antitumor effects, the primary mechanism underlying this compound's antiviral activity appears to be indirect, mediated through the induction of interferon-like substances. wikipedia.org

Nevertheless, the acridine core structure and its specific substituents in this compound are critical determinants of its biological activity. wikipedia.org The variations in activity observed between this compound and other structurally related compounds like quinacrine suggest that the chloro and methoxy substitutions on the acridine nucleus of this compound contribute to its enhanced biological effects, including its interferon-inducing capacity. wikipedia.org These structural features likely influence the compound's cellular uptake, distribution, and interaction with host cellular pathways involved in the innate immune response and interferon production.

Structure-activity Relationships Sar and Investigation of Acranil Analogs

Analysis of Positional and Substituent Effects on Acridine Biological Activity

The biological activity of acridine derivatives is significantly influenced by the position and nature of substituents on the acridine ring system and its side chains ceon.rsresearchgate.net. SAR studies on various acridine analogs have highlighted the impact of these modifications on different biological activities, including antiviral, antibacterial, antimalarial, and anticancer effects ceon.rsmdpi.comrsc.orgresearchgate.netresearchgate.net.

Substitution at various positions of the acridine nucleus can lead to varied biological outcomes. For instance, studies on acridone derivatives have shown that substitution at position 2 with a butyl group can enhance antitumour activity compared to ethyl or methyl groups rsc.org. A 2-methoxy substituent was found to be approximately threefold more potent than a 2-methyl or 2-chloro group in certain acridine analogs rsc.org. Conversely, a shift in the position of a substituent, such as moving a methoxy group from position 2 to position 4 on an acridone nucleus, can significantly impact cytotoxicity and anti-multidrug resistance activity nih.gov.

The nature of the substituent also plays a critical role. Electron-withdrawing groups at positions 3 or 6 of the acridine ring have been associated with higher activity in some acridinyl-substituted uracils jst.go.jp. However, other studies suggest that the physicochemical propensity and antitumor potency of acridine molecules can vary more favorably with their position than with the nature of the substituent groups nih.gov. For example, substitution at the 5th position showed a profound effect on antileukemic activity, while substitutions at positions 7 and 8 demonstrated enhanced selectivity towards certain cancer cell lines nih.gov.

The side chain attached to the acridine core is also a key determinant of activity. The presence of a flexible dialkylaminoalkylamino-substituted side chain can lead to a noticeable increase in potency, with the distance between the two amino groups being essential, and an optimal length often being two or three methylene units mdpi.com. Bulky substituents on certain parts of acridine derivatives can drastically decrease antiproliferative activity, indicating the importance of steric profiles mdpi.com.

Specific to Acranil, the chloro substituent at position 6 and the methoxy group at position 2 on the acridine nucleus, along with its diethylamino side chain, are considered critical for its specific biological activities, including the induction of interferon-like substances vulcanchem.com. The variations in activity between this compound and other acridine compounds suggest that these specific substitutions contribute significantly to its enhanced biological activity compared to less substituted analogs like quinacrine vulcanchem.com.

Comparative Academic Studies of this compound's Activity Profile Relative to Structurally Related Acridine Compounds (e.g., Tilorone, Quinacrine)

Academic studies have compared the biological activity of this compound with other structurally related tricyclic compounds possessing dialkylaminoalkyl side chains, notably Tilorone and Quinacrine vulcanchem.comasm.orgnih.govnih.govnih.gov. These comparisons provide valuable insights into how structural differences influence their respective activity profiles, particularly in terms of antiviral efficacy and interferon induction vulcanchem.comnih.gov.

This compound, Quinacrine, and Tilorone share the common feature of a tricyclic ring system with dialkylaminoalkyl side chains, which appears to be critical for their antiviral and interferon-inducing properties vulcanchem.com. However, their core structures differ: this compound and Quinacrine are acridine derivatives, while Tilorone possesses a fluorenone nucleus vulcanchem.com.

Comparative studies have shown that this compound demonstrates significant antiviral activity, exhibiting protective effects against vaccinia virus that were nearly as potent as Tilorone, a known potent interferon inducer vulcanchem.comasm.orgnih.gov. Quinacrine also showed antiviral efficacy but was generally less potent than this compound asm.orgnih.gov.

In terms of interferon induction, this compound has been positioned between Tilorone (higher induction) and Quinacrine (lower induction) when administered at equal weights vulcanchem.comnih.gov. This hierarchy in interferon-inducing capacity provides important insights into the structure-activity relationships among these compounds vulcanchem.com.

The differences in activity among these compounds highlight the impact of their specific structural variations. The presence of chloro and methoxy substitutions in this compound appears to contribute to its enhanced biological activity compared to Quinacrine, which has a less substituted acridine nucleus vulcanchem.com. The superior activity of Tilorone, with its fluorenone nucleus, suggests that the core ring system also plays a significant role in determining antiviral potency and interferon induction capabilities vulcanchem.com.

Table 1 summarizes the comparative interferon-inducing capacity of this compound, Tilorone, and Quinacrine based on academic studies.

| Compound | Interferon-Inducing Capacity (Relative) | Core Structure |

| Tilorone | Higher | Fluorenone |

| This compound | Intermediate | Acridine |

| Quinacrine | Lower | Acridine |

*Based on studies administering equal weights of the compounds vulcanchem.comnih.gov.

Theoretical and Computational Approaches for this compound SAR Analysis

Theoretical and computational approaches play an increasingly important role in understanding the SAR of chemical compounds, including acridine derivatives like this compound researchgate.netresearchgate.netjppres.comuniroma1.itnih.govchim.it. These methods can complement experimental studies by providing insights into molecular interactions, electronic properties, and potential binding modes that are difficult to obtain through experiments alone researchgate.netjppres.comuniroma1.it.

Computational studies, such as molecular docking and molecular dynamics simulations, can be used to predict how acridine derivatives interact with biological targets like DNA or enzymes researchgate.netjppres.comuniroma1.it. Given that acridines are known to intercalate into DNA and inhibit enzymes like topoisomerases, computational methods can help elucidate the specific binding modes and affinities of this compound and its analogs researchgate.netmdpi.comjppres.com.

For instance, molecular docking studies can assess the binding affinity of different acridine derivatives to target proteins, helping to identify key interactions that contribute to their activity jppres.com. These studies can reveal the importance of specific functional groups and their positions on the acridine scaffold for optimal binding jppres.com.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that can be applied to this compound and its analogs. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity rsc.orgnih.gov. By analyzing a dataset of acridine derivatives with known activities, QSAR models can identify structural descriptors that are correlated with potency, allowing for the prediction of activity for new, untested analogs rsc.orgnih.gov.

While specific detailed theoretical or computational studies focused solely on this compound's SAR were not extensively highlighted in the search results, the application of these methods to acridine derivatives in general is well-established rsc.orgresearchgate.netresearchgate.netresearchgate.netjppres.comuniroma1.itnih.govchim.it. These approaches can provide valuable information on the electronic and steric factors influencing activity, the role of tautomerism in acridin-9-amines, and the impact of linker lengths and flexibility in side chains nih.govmdpi.comnih.gov. For example, computational studies have been used to examine the interaction of acridine analogs with specific enzymes or to predict their activity profiles researchgate.netresearchgate.netjppres.comnih.gov.

The integration of theoretical and computational studies with experimental data can accelerate the understanding of this compound's SAR and guide the rational design of novel acridine-based compounds with improved properties vulcanchem.comuniroma1.itnih.gov.

Emerging Research Frontiers and Future Directions for Academic Acranil Studies

Exploration of Acranil's Broader Biological Potentials Beyond Initial Antiviral Focus

While early studies highlighted this compound's ability to induce interferon-like substances and demonstrate antiviral efficacy against vaccinia virus, the broader class of acridine derivatives, to which this compound belongs, exhibits a wide spectrum of biological activities. vulcanchem.comnih.govasm.orgrsc.org These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, antitubercular, antiparasitic, and antimalarial properties. rsc.orgresearchgate.netif-pan.krakow.plresearchgate.net

Research into acridine hybrids indicates their ability to intercalate between DNA base pairs, which can disrupt DNA structure and inhibit enzymes like topoisomerases. researchgate.net This DNA interaction is considered a primary mode of action for some acridine derivatives in their antitumor, antibacterial, and antifungal activities. researchgate.net Acridine derivatives have also shown potential as inhibitors of protein kinases and telomerase enzymes. rsc.orgif-pan.krakow.plresearchgate.netmostwiedzy.pl

This compound itself has been noted for its effectiveness against parasitic infections, specifically Giardia lamblia, in historical studies. if-pan.krakow.plajtmh.org This suggests a potential for further academic investigation into its antiparasitic mechanisms beyond its previously emphasized antiviral properties. if-pan.krakow.plajtmh.org

The diverse biological activities observed within the acridine class suggest that future academic research on this compound could explore its potential in areas such as:

Antiparasitic activity: Investigating the mechanisms of action against various parasites, building on the reported efficacy against Giardia lamblia. if-pan.krakow.plajtmh.org

Antimicrobial and Antifungal activity: Exploring direct antimicrobial or antifungal effects, potentially linked to DNA intercalation or other mechanisms observed in acridine derivatives. rsc.orgresearchgate.net

Modulation of cellular pathways: Delving into how this compound interacts with host cellular processes beyond interferon induction, potentially influencing inflammation or other relevant pathways. rsc.org

Development of Advanced Acridine-Based Research Probes and Tool Compounds

The inherent properties of the acridine nucleus, such as its fluorescence and ability to interact with DNA, make acridine derivatives valuable scaffolds for developing research probes and tool compounds. rsc.orgif-pan.krakow.plresearchgate.netnih.gov

Recent academic work has focused on synthesizing novel acridine-based fluorescent probes for various applications, including monitoring cellular parameters like pH, polarity, and viscosity, and detecting specific biomolecules or ions like hypochlorite (ClO⁻). researchgate.netnih.govscispace.comrsc.orgroyalsocietypublishing.org These probes leverage the tunable photophysical properties of the acridine core through chemical modifications. researchgate.netnih.govscispace.comroyalsocietypublishing.org

Examples of advanced acridine-based probes include:

Fluorescent probes for monitoring extreme acidic and alkaline pH, utilizing acridine moieties attached to a Tröger's base scaffold. scispace.comrsc.org

Probes designed to sense intracellular polarity and viscosity, demonstrating shifts in emission wavelength and fluorescence intensity in response to changes in the cellular microenvironment. researchgate.net

Acridine-based chemosensors for the selective detection of ions like hypochlorite (ClO⁻) in aqueous samples and biological systems such as zebrafish. nih.gov

Thiosemicarbazide-linked acridines investigated as chemosensors for the detection of anions like fluoride. royalsocietypublishing.org

These developments highlight the utility of the acridine structure as a foundation for creating sophisticated tools to investigate biological processes at the molecular and cellular levels. Future academic research could focus on:

Designing highly specific probes: Developing acridine-based probes with enhanced selectivity for particular biomolecules, organelles, or cellular events.

Creating multi-functional tools: Synthesizing acridine derivatives that combine probing capabilities with other functionalities, such as targeted delivery or controlled release.

Exploring novel acridine scaffolds: Investigating modifications to the acridine nucleus or side chains to generate probes with improved photostability, biocompatibility, and sensitivity for in vivo applications.

Interdisciplinary Research Integrating Chemical Biology, Immunology, and Structural Biology in this compound Context

Understanding the full biological impact of this compound necessitates an interdisciplinary approach that combines insights from chemical biology, immunology, and structural biology.

Chemical biology can provide tools and methodologies to study the interactions of this compound with biological targets at a molecular level. This includes synthesizing modified versions of this compound for pull-down assays, developing chemical probes to identify binding partners, and using techniques to study its cellular uptake, localization, and metabolism. lumc.nl

Immunology is crucial for understanding how this compound modulates the host immune response, particularly its known effect on inducing interferon-like substances. vulcanchem.comnih.govasm.org Future research can investigate the specific immune cells and signaling pathways activated by this compound, compare its immunomodulatory effects to other known immune modulators, and explore potential synergistic effects with other immunotherapies. lumc.nluniversiteitleiden.nl

Structural biology techniques, such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy, can provide high-resolution information about the binding of this compound to its cellular targets, if any are identified. This structural information is invaluable for understanding the molecular basis of its activity and guiding the rational design of new derivatives with improved properties. u-paris.fr While direct structural studies of this compound binding were not found in the search results, studies on other acridine derivatives interacting with DNA or enzymes demonstrate the power of this approach within the acridine class. researchgate.netif-pan.krakow.plmostwiedzy.pl

Integrating these disciplines could involve:

Target identification: Using chemical biology approaches to identify the specific cellular proteins or nucleic acids that this compound interacts with.

Mechanism elucidation: Employing structural biology to determine how this compound binds to its targets and how this interaction leads to observed biological effects, including interferon induction.

Immunomodulatory pathway mapping: Combining chemical biology tools with immunological assays to map the complete signaling pathways triggered by this compound that result in immune responses.

Structure-activity relationship studies: Utilizing structural information to inform the synthesis of new this compound analogs with tailored immunomodulatory or other biological activities.

Systems Biology Approaches to Delineate this compound's Pleiotropic Biological Effects

This compound, like many bioactive compounds, likely exerts pleiotropic effects, influencing multiple biological pathways simultaneously. researchgate.net Systems biology approaches, which integrate data from various 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) and computational modeling, are well-suited to unraveling these complex interactions. charlotte.eduuva.nlgrants.govnumberanalytics.comcam.ac.uk

Applying systems biology to this compound research could involve:

Transcriptomic analysis: Studying changes in gene expression profiles in cells or organisms treated with this compound to identify affected pathways and networks.

Proteomic analysis: Identifying and quantifying proteins whose expression or modification levels are altered by this compound exposure.

Metabolomic analysis: Analyzing changes in the cellular metabolic landscape to understand the downstream effects of this compound's activity.

Network modeling: Constructing computational models based on 'omics' data to visualize and analyze the complex biological networks influenced by this compound. charlotte.edunumberanalytics.com

Pathway analysis: Using bioinformatics tools to identify key biological pathways that are significantly enriched or perturbed by this compound treatment. charlotte.edu

These systems-level analyses can help to:

Prioritize research avenues: Highlight key pathways or molecular targets for further, more focused investigation.

Predict synergistic interactions: Identify combinations of this compound with other compounds that may produce enhanced or novel biological effects.

Develop a holistic understanding: Provide a comprehensive view of how this compound impacts the entire biological system, rather than focusing on isolated effects. charlotte.eduuva.nlnumberanalytics.com

By applying systems biology approaches, academic research can move towards a more complete understanding of this compound's diverse biological activities and its potential as a starting point for the development of new therapeutic or research agents. charlotte.edunumberanalytics.com

Q & A

Q. How can researchers design robust experimental protocols for studying Acranil’s biochemical properties?

- Methodological Guidance :

- Begin by defining measurable variables (e.g., concentration ranges, solvent compatibility) and controls to isolate this compound’s effects .

- Align experimental design with NIH guidelines for preclinical studies, including detailed descriptions of materials, equipment, and statistical thresholds .

- Use validated protocols for data collection (e.g., spectrophotometry, chromatography) and ensure sampling sizes are statistically justified to minimize Type I/II errors .

Q. What statistical methods are most appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Guidance :

- Apply non-linear regression models (e.g., Hill equation) to quantify efficacy and potency parameters. Pair these with ANOVA or mixed-effects models to account for inter-experimental variability .

- Use tools like R or Python for data visualization (e.g., dose-response curves, confidence intervals) to enhance reproducibility .

- Report numerical precision explicitly, adhering to instrument limitations (e.g., avoid overreporting decimal places beyond instrument capability) .

Q. How should researchers ensure data integrity and reproducibility in this compound experiments?

- Methodological Guidance :

- Document all raw data, including negative results, and store them in FAIR-compliant repositories .

- Predefine acceptance criteria for experimental replicates and use standardized protocols for equipment calibration .

- Include detailed metadata (e.g., batch numbers of chemicals, environmental conditions) to enable replication .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be systematically resolved?

- Methodological Guidance :

- Conduct a meta-analysis of prior studies to identify confounding variables (e.g., differences in cell lines, assay conditions) .

- Design hypothesis-driven experiments to isolate specific pathways (e.g., CRISPR knockouts, isotopic labeling) and compare results across independent labs .

- Use contradiction matrices to map discrepancies against methodological variables (e.g., incubation times, purity thresholds) and identify principal factors driving divergence .

Q. What strategies address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

- Methodological Guidance :

- Standardize animal models (e.g., strain, age, diet) and validate biomarkers for this compound metabolism using LC-MS/MS .

- Implement blinded analyses and cross-lab validation to reduce observer bias .

- Publish negative results and methodological limitations transparently to refine future study designs .

Q. How can interdisciplinary approaches enhance the validation of this compound’s therapeutic potential?

- Methodological Guidance :

- Integrate computational models (e.g., molecular docking, QSAR) with wet-lab experiments to predict and validate binding affinities .

- Collaborate with bioinformaticians to analyze omics data (e.g., transcriptomics, proteomics) for off-target effects .

- Align research questions with journal-specific frameworks (e.g., Reviews in Analytical Chemistry’s structure for hypothesis testing) to ensure methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.